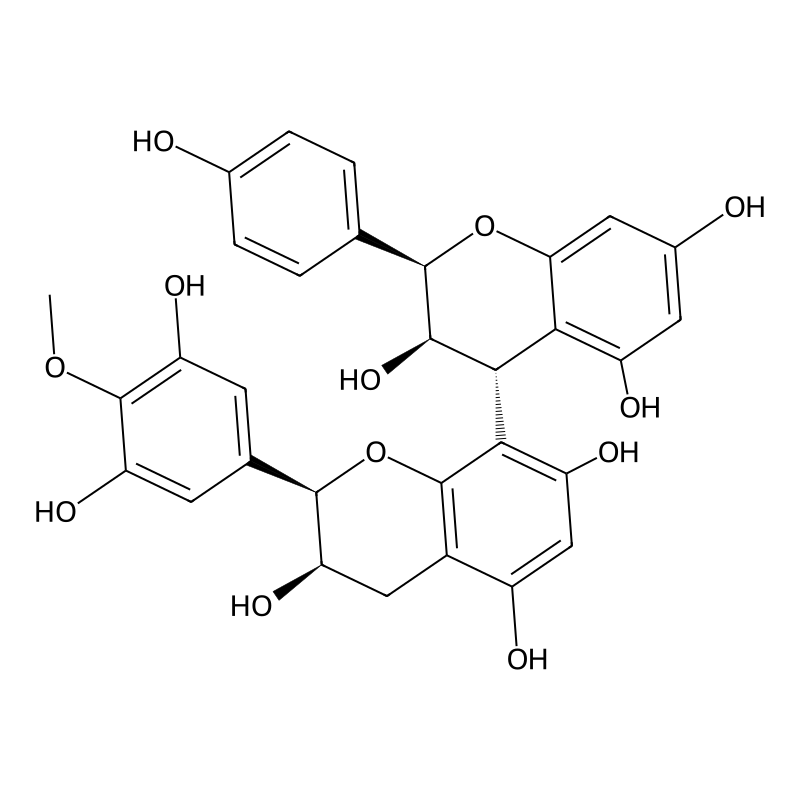

Proanthocyanidin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Proanthocyanidins are a class of naturally occurring oligomeric and polymeric compounds belonging to the flavonoid family, specifically derived from flavan-3-ols such as catechin and epicatechin. These compounds are widely distributed in the plant kingdom, notably in fruits, seeds, and leaves, contributing to the color and astringent taste of various foods. The structural complexity of proanthocyanidins arises from their ability to form diverse oligomeric structures through various types of linkages, primarily B-type (dimeric) and A-type (trimeric) connections. Their molecular weight can vary significantly, typically ranging from 500 to over 3000 daltons, depending on the degree of polymerization and the specific structural features of the constituent monomers .

- Phloroglucinolysis: This reaction involves the cleavage of proanthocyanidins in the presence of phloroglucinol, yielding monomers that can be analyzed further using techniques such as high-performance liquid chromatography and mass spectrometry .

- Thiolysis: In this reaction, nucleophiles like thioglycolic acid or benzyl mercaptan interact with proanthocyanidins under acidic conditions, leading to the formation of thiol derivatives .

- Oxidation: Proanthocyanidins can be oxidized, particularly at the B-ring, which enhances their reactivity and ability to form covalent bonds with proteins. This oxidation is crucial for understanding their biological interactions and mechanisms .

Proanthocyanidins exhibit a wide range of biological activities attributed to their antioxidant properties, ability to bind proteins, and influence on various metabolic pathways. They are known for:

- Antioxidant Activity: Proanthocyanidins can scavenge free radicals more effectively than vitamins C and E, thus preventing lipid oxidation and cellular damage .

- Anti-inflammatory Effects: These compounds may modulate inflammatory responses through inhibition of pro-inflammatory cytokines and enzymes .

- Cardiovascular Benefits: Proanthocyanidins have been linked to improved endothelial function and reduced blood pressure due to their vasodilatory effects .

The synthesis of proanthocyanidins can occur through enzymatic or non-enzymatic pathways:

- Enzymatic Synthesis: Enzymes such as dihydroflavonol 4-reductase play a critical role in converting flavonoids into proanthocyanidin precursors during biosynthesis in plants .

- Non-Enzymatic Synthesis: Chemical methods involve the condensation of flavan-3-ols under mild acidic conditions or using Lewis acids to facilitate polymerization. This approach allows for the creation of diverse oligomeric structures with specific stereochemistry .

Proanthocyanidins have numerous applications across various fields:

- Nutraceuticals: Due to their health benefits, they are incorporated into dietary supplements aimed at improving cardiovascular health and reducing oxidative stress .

- Cosmetics: Their antioxidant properties make them valuable in skincare products for protecting against environmental damage .

- Food Industry: Proanthocyanidins are used as natural preservatives due to their antimicrobial activity and ability to enhance product shelf life .

Research indicates that proanthocyanidins interact with various biomolecules, particularly proteins:

- Protein Binding: These compounds can form complexes with proteins through hydrogen bonding, electrostatic interactions, and covalent cross-linking. Such interactions may affect protein function and stability, influencing metabolic processes .

- Enzyme Inhibition: Proanthocyanidins have been shown to inhibit enzymes such as pancreatic alpha-amylase, potentially aiding in glucose metabolism regulation .

Several compounds share structural similarities with proanthocyanidins but differ in their properties and biological activities:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Anthocyanins | Flavonoids | Primarily responsible for pigmentation in plants; exist mainly as glycosides. |

| Flavonols | Monomeric | Less complex than proanthocyanidins; found in onions and apples. |

| Tannins | Polymeric | Larger polymers often associated with astringency; can be hydrolyzable or condensed. |

| Isoflavones | Flavonoids | Found mainly in legumes; known for estrogenic activity. |

Proanthocyanidins are unique due to their specific oligomeric structure that allows for enhanced protein binding capabilities compared to other flavonoids. Their diverse biological activities also set them apart from simpler flavonoids like flavonols or isoflavones.

Enzymatic Regulation in Flavan-3-ol Monomer Synthesis

Role of Anthocyanidin Reductase (ANR) and Leucoanthocyanidin Reductase (LAR)

The biosynthesis of PA monomers begins with the conversion of leucoanthocyanidins and anthocyanidins into flavan-3-ols, catalyzed by LAR and ANR, respectively. LAR reduces leucoanthocyanidins (e.g., leucocyanidin) to 2,3-trans-flavan-3-ols such as catechin, while ANR converts anthocyanidins (e.g., cyanidin) to 2,3-cis-flavan-3-ols like epicatechin. These enzymes exhibit substrate specificity, with LAR favoring leucoanthocyanidins and ANR acting on anthocyanidins. The coexistence of both pathways in plants like grapevine (Vitis vinifera) allows for the production of diverse monomeric units, which are critical for PA polymer heterogeneity.

Transcriptional Control by TT2 and TT8 Factors

The spatial and temporal regulation of PA biosynthesis is orchestrated by transcription factors such as TT2 (an R2R3 MYB protein) and TT8 (a bHLH protein). In Arabidopsis thaliana, TT2 interacts with TT8 and TTG1 (a WD-repeat protein) to activate structural genes like BANYULS (BAN), which encodes ANR. TT2 expression is restricted to the seed endothelium during early embryogenesis, aligning with PA accumulation patterns. Ectopic expression of TT2 in seedlings and roots induces BAN transcription, demonstrating its pivotal role in determining PA deposition sites.

Polymerization Mechanisms and Structural Diversification

Laccase-Mediated Oxidative Coupling Reactions

Laccases, oxidative enzymes prevalent in plants, facilitate PA polymerization by catalyzing the coupling of flavan-3-ol monomers. Recent studies have shown that enological tannins, particularly condensed tannins, inhibit laccase activity, preserving color stability in wines. For instance, quebracho tannins reduce laccase activity by 63.9%, while grape-skin tannins exhibit 68.9% inhibition. This inhibition kinetics underscores the interplay between tannin structure and enzyme functionality.

Table 1: Inhibition of Laccase Activity by Enological Tannins

| Tannin Type | Inhibition at 40 g/hL (%) |

|---|---|

| Condensed (Quebracho) | 63.9 ± 1.1 |

| Hydrolysable (Gallotannin) | 66.0 ± 2.6 |

| Grape-Skin | 68.9 ± 5.4 |

Epimerization and Stereochemical Variations in Oligomer Formation

Epimerization at the C2 and C3 positions of flavan-3-ols introduces stereochemical diversity into PA oligomers. Synthetic studies have demonstrated the feasibility of producing A-type PAs (e.g., proanthocyanidin A1 and A2) via oxidative coupling, yielding stereoisomers with distinct biological activities. Notably, palladium catalysts suppress base-mediated epimerization during cross-coupling reactions, preserving stereochemical integrity. For example, Pd(OAc)₂ reduces epimerization of (3S,6R)-4 from 44% to negligible levels.

Subcellular Compartmentalization of Biosynthetic Processes

PA biosynthesis is compartmentalized within plant cells, with enzymes like ANR and LAR localized to specific organelles. In Arabidopsis, PA accumulation occurs predominantly in the vacuoles of endothelial cells, coordinated with the expression of TT2 and BAN during early seed development. This spatial regulation ensures efficient substrate channeling and minimizes cytotoxic effects of reactive intermediates.

Taxonomic Variation in Proanthocyanidin Profiles

A-Type vs. B-Type Linkages Across Angiosperm Lineages

The structural dichotomy between A-type (double C-O-C/C-C linkages) and B-type (single C-C linkages) proanthocyanidins provides critical chemotaxonomic markers. B-type proanthocyanidins, characterized by C4→C8 or C4→C6 bonds between flavan-3-ol units, dominate in core eudicot families like Rosaceae (apple, pear) and Vitaceae (grape) [1] [2]. For example, Vitis vinifera seeds contain procyanidin B1-B4 dimers with 4β→8 interflavan bonds [2]. In contrast, A-type proanthocyanidins, featuring additional ether linkages (C2→O→C7), show restricted distribution in Ericaceae (cranberry, blueberry) and Fabaceae (peanut) [1]. The evolutionary emergence of A-type linkages correlates with enhanced protein-binding astringency, potentially conferring adaptive advantages against specialized herbivores in these lineages [1].

| Plant Family | Proanthocyanidin Type | Representative Species | Key Linkage |

|---|---|---|---|

| Ericaceae | A-type | Vaccinium macrocarpon | C2-O-C7 + C4→C8 |

| Rosaceae | B-type | Malus domestica | C4→C8 |

| Fabaceae | A/B hybrid | Arachis hypogaea | Mixed A/B-type dimers |

| Vitaceae | B-type | Vitis vinifera | C4→C6/C4→C8 |

Prodelphinidin/Propelargonidin Ratios as Phylogenetic Markers

Hydroxylation patterns differentiate proanthocyanidin subgroups: propelargonidins (single B-ring -OH), procyanidins (two -OH groups), and prodelphinidins (three -OH groups). The prodelphinidin/propelargonidin (PD/PG) ratio shows strong phylogenetic signal:

- Fagaceae (beech, oak): PD/PG > 5.0, reflecting dominance of trihydroxylated units [1]

- Myrtaceae (eucalyptus): PD/PG < 0.3, with propelargonidin-rich profiles [1]

- Leguminosae: PD/PG ≈ 1.2-2.5, indicating balanced biosynthesis pathways [1]

These ratios correlate with evolutionary divergence in flavonoid enzyme systems. For instance, functional diversification of anthocyanidin reductase (ANR) isoforms in Fabaceae enables simultaneous production of both catechin (precursor to procyanidins) and gallocatechin (precursor to prodelphinidins) [1].

Ecological Determinants of Tissue-Specific Accumulation Patterns

Defense-Related Induction in Pericarp and Seed Coat Tissues

Proanthocyanidin accumulation shows strong spatial-temporal correlation with plant defense needs. In Vitis vinifera, seed coat procyanidin content increases 4.7-fold during fruit maturation, reaching 508 mg/100g fresh weight [1]. This parallels induction of defense genes (ANR, LAR) following fungal challenge (Botrytis cinerea), with infected berries showing 68% higher proanthocyanidin polymerization degrees [1]. Mechanical wounding experiments in Populus tremula leaves induced:

- 3.2× increase in B-type procyanidin dimers within 24h

- 5.1× increase in A-type trimers after 72h [1]

Tissue-specific localization studies reveal proanthocyanidin concentration gradients:

- Seed coats: 290-497 mg/100g in Vaccinium spp. [1]

- Pericarp: 120-210 mg/100g in Malus domestica [1]

- Leaf epidermis: 45-75 mg/100g in Cistus clusii [1]

Abiotic Stress Modulation of Hydroxylation Patterns

Environmental stressors induce quantitative and qualitative shifts in proanthocyanidin profiles:

| Stress Type | Plant Species | Proanthocyanidin Change | Hydroxylation Shift |

|---|---|---|---|

| Cold (4°C, 7d) | Malus domestica | +320% total content | PD/PG ↑ 1.8→3.2 |

| High light (1500µmol/m²/s) | Cistus clusii | +190% polymerized forms | PG% ↓ 22→14 |

| Drought | Vitis vinifera | +410% B-type dimers | PD/PG ↓ 2.1→1.3 |

| Soil salinity | Arabidopsis thaliana | +180% A-type trimers | PG% ↑ 18→29 |

These modifications enhance adaptive capacity through:

- Increased radical scavenging (high PD/PG under oxidative stress)

- Membrane stabilization (hydrophobic PG-rich forms under drought)

- Metal chelation (ortho-dihydroxyl groups in PD) [1]

The biosynthesis plasticity is mediated by stress-responsive transcription factors (MYB134, WRKY26) that differentially regulate ANR, LAR, and DFR genes, shifting flux through the flavonoid pathway [1] [3]. For example, cold stress in Malus domestica upregulates MdMYB9, increasing leucoanthocyanidin reductase (LAR) activity and prodelphinidin production [1].

Free Radical Scavenging Kinetics and Redox Cycling Capacity

Proanthocyanidin exhibits sophisticated free radical scavenging mechanisms characterized by both kinetic efficiency and redox cycling capacity. The compound demonstrates exceptional activity against multiple radical species through distinct molecular pathways. Kinetic studies reveal that under ultrasonic conditions, proanthocyanidin content can reach optimal levels of 2.66 mg/g within 0.5 hours, indicating rapid molecular organization and bioavailability [1].

The degrees of polymerization significantly influence radical scavenging activity, with mixture components showing degrees of polymerization of 4.89, while high-polymer and low-polymer components exhibit values of 7.42 and 3.07, respectively. Notably, the low-polymer component demonstrates the highest radical scavenging activity, suggesting that molecular size and structural complexity inversely correlate with antioxidant efficiency [1].

Quantitative analysis demonstrates that proanthocyanidin complexes exhibit enhanced radical scavenging capabilities compared to individual compounds. When combined with metal ions, the ability to scavenge free radicals improves significantly, with the optimal ratio of proanthocyanidin B2 to ferric iron (Fe3+) at 2:1 showing the most pronounced enhancement [2]. The linear regression analysis reveals strong correlations between concentration and clearance rates, with correlation coefficients ranging from 0.9749 to 0.9986 for various proanthocyanidin complexes [2].

The 2,2-diphenyl-1-picrylhydrazyl radical scavenging assay provides precise kinetic data, with individual procyanidin standards showing inhibitory concentration fifty percent values ranging from 1.88 ± 0.01 μg/mL for epicatechin to 2.70 ± 0.10 μg/mL for procyanidin C1 [3]. Similarly, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) assays demonstrate comparable efficiency, with inhibitory concentration fifty percent values between 1.91 ± 0.01 μg/mL and 2.55 ± 0.10 μg/mL [3].

The redox cycling capacity involves continuous electron donation and regeneration processes. Proanthocyanidin molecules participate in multiple oxidation-reduction cycles without permanent structural degradation, maintaining antioxidant activity through sustained periods. The phenolic hydroxyl groups serve as primary electron donors, while the catechol moieties facilitate metal chelation and subsequent redox reactions [4].

Structural analysis reveals that the broadband absorption at 3332 cm⁻¹ corresponds to phenolic hydroxyl stretching vibrations, while peaks at 1612 cm⁻¹, 1517 cm⁻¹, and 1442 cm⁻¹ represent benzene ring structures characteristic of proanthocyanidin units [5]. These functional groups directly participate in radical scavenging through hydrogen atom transfer and single electron transfer mechanisms.

Chelation Effects on Transition Metal Catalyzed Oxidation

Proanthocyanidin exhibits remarkable chelation properties toward transition metals, effectively inhibiting metal-catalyzed oxidative processes through multiple molecular mechanisms. The compound demonstrates exceptional metal chelating properties, particularly toward iron and copper ions, which are primary catalysts in biological oxidative damage [6].

The molecular basis of metal chelation involves the formation of stable five-membered or six-membered ring complexes. The catechol moieties in proanthocyanidin structures provide optimal coordination sites for transition metals through their adjacent hydroxyl groups. The relatively high phenolic acid dissociation constant values decrease from approximately 9-10 to 5-8 when metals such as ferric iron and cupric copper bind, facilitating metal chelation at physiological conditions [7].

Quantitative studies demonstrate that B-type procyanidin effectively protects against free radical and metal ion-induced glyco-oxidation. The compound reduces carbonyl formation by approximately 21-30% and decreases Schiff base crosslink formation by 15-61% in protein oxidation models [6]. These protective effects result from both direct radical scavenging and metal chelation mechanisms operating simultaneously.

The chelation mechanism involves non-covalent binding with amino acid residues, preferentially targeting lysine and arginine residues in protein structures. Proanthocyanidin interrupts glycation processes by forming procyanidin-methylglyoxal conjugates, effectively sequestering reactive intermediates that would otherwise contribute to oxidative damage [6].

Ferric iron chelation demonstrates particularly strong activity, with proanthocyanidin-iron complexes showing enhanced radical scavenging capacity compared to individual components. The optimal stoichiometric ratio of proanthocyanidin B2 to ferric iron at 2:1 produces maximal chelation efficiency and subsequent antioxidant enhancement [2]. The formation of these complexes results in characteristic spectroscopic changes, including bathochromic shifts in visible spectra of 20-25 nanometers [8].

Copper chelation follows similar principles but exhibits distinct kinetic properties. Procyanidin-copper complexes demonstrate the highest clearance capacity in radical scavenging assays, with correlation coefficients exceeding 0.97 in linear regression analyses [2]. The enhanced activity results from the formation of stable coordination complexes that prevent copper-mediated Fenton reactions and subsequent hydroxyl radical generation.

The protective mechanism extends to ascorbic acid oxidation prevention, where proanthocyanidin forms anthocyanidin-metal-copigment complexes. These ternary complexes effectively shield ascorbic acid from metal-induced oxidation while maintaining the biological activity of both compounds [8] [9]. The formation of these protective complexes involves multiple equilibrium processes that stabilize the overall antioxidant system.

Transition metal reduction represents another crucial mechanism, with proanthocyanidin capable of reducing ferric ions to ferrous forms and cupric ions to cuprous forms. This reduction capacity varies with solution conditions, with most alkaloids showing significant copper-reduction activity at optimal ratios. The reduction process effectively interrupts catalytic cycles that would otherwise perpetuate oxidative damage [10].

Signal Transduction Modulation in Disease Models

Nuclear Factor Kappa B Pathway Inhibition in Inflammatory Cascades

Proanthocyanidin demonstrates potent inhibition of nuclear factor kappa B signaling pathways, representing a critical mechanism for anti-inflammatory action in various disease models. The compound targets multiple components of the nuclear factor kappa B activation cascade, providing comprehensive inflammatory suppression through coordinated molecular interventions [11] [12].

The primary mechanism involves direct inhibition of nuclear factor kappa B-deoxyribonucleic acid binding complexes. B-type dimeric procyanidins, specifically B1 and B2, effectively inhibit tumor necrosis factor alpha and phorbol 12-myristate 13-acetate-induced transactivation of nuclear factor kappa B-driven genes. These compounds prevent the binding of RelA and p50 recombinant proteins to their deoxyribonucleic acid consensus sequences, demonstrating direct molecular interference with transcriptional machinery [13].

Molecular modeling studies indicate that B-type dimeric procyanidins possess higher chemical interaction probabilities with nuclear factor kappa B proteins compared to A-type dimeric procyanidins. This structural specificity underlies the selective anti-inflammatory benefits observed with B-type compounds, as A-type procyanidins (A1 and A2) fail to demonstrate similar inhibitory effects [13].

Quantitative cellular studies reveal dose-dependent inhibition patterns. Oligomeric proanthocyanidin treatment at concentrations of 1, 3, and 5 μg/mL significantly reduces messenger ribonucleic acid and protein levels of oxidant indicators cyclooxygenase-2 and inducible nitric oxide synthase, as well as inflammatory cytokines interleukin-6, interleukin-1β, and tumor necrosis factor-α in lipopolysaccharide-stimulated bovine mammary epithelial cells [12].

The compound modulates nuclear factor kappa B pathway components at multiple levels. Proanthocyanidin downregulates lipopolysaccharide-induced phosphorylation of p65 and inhibitor of nuclear factor kappa B, while inhibiting p65 translocation from cytoplasm to nucleus. Western blot analysis demonstrates significant reductions in phosphorylation ratios, with correlation coefficients less than 0.01 indicating high statistical significance [12].

Cross-pathway interactions involve simultaneous modulation of mitogen-activated protein kinase signaling cascades. Proanthocyanidin decreases phosphorylation of p38, extracellular signal regulated kinase, and c-jun amino-terminal kinase in the mitogen-activated protein kinase pathway, creating synergistic anti-inflammatory effects through multiple signal transduction networks [12].

Disease-specific applications demonstrate therapeutic relevance across multiple pathological conditions. In osteoporosis models, proanthocyanidin inhibits receptor activator of nuclear factor kappa B ligand-mediated osteoclastogenesis by targeting both nuclear factor kappa B and c-jun amino-terminal kinase signaling pathways. This dual inhibition effectively prevents excessive bone resorption without cellular toxicity [11].

The mechanism extends to toll-like receptor 4/myeloid differentiation primary response gene 88/nuclear factor kappa B signaling in autoimmune conditions. Proanthocyanidin regulates T cell responses and equilibrates immunity while arresting oxidative stress through comprehensive pathway modulation. This broad-spectrum activity suggests therapeutic potential for inflammatory and autoimmune disorders [14].

Temporal analysis reveals that anti-inflammatory effects occur through sustained pathway suppression rather than acute inhibition. The compound maintains nuclear factor kappa B inhibition over extended periods, providing prolonged anti-inflammatory protection. This sustained activity results from stable molecular interactions and continued pathway modulation rather than transient binding events [12].

Pro-Apoptotic Effects Through Bcl-2 Family Protein Regulation

Proanthocyanidin exerts precise control over apoptotic processes through sophisticated modulation of B cell lymphoma 2 family proteins, representing a crucial mechanism for selective cellular targeting in disease intervention. The compound demonstrates remarkable ability to shift the pro-apoptotic and anti-apoptotic protein balance, triggering programmed cell death in pathological cells while preserving normal cellular function [15] [16].

The molecular mechanism centers on differential regulation of key B cell lymphoma 2 family members. Procyanidin B2 significantly modulates the B cell lymphoma 2-associated X protein to B cell lymphoma 2 ratio, enhancing pro-apoptotic signaling while suppressing anti-apoptotic pathways. In human umbilical vein endothelial cells, the compound upregulates B cell lymphoma 2-associated X protein expression while downregulating B cell lymphoma 2 levels, creating a cellular environment conducive to programmed cell death when appropriate [15].

Caspase activation represents the downstream effector mechanism. Proanthocyanidin treatment significantly reduces expression levels of cleaved caspase-3, cleaved caspase-7, and cleaved caspase-9, indicating comprehensive activation of the intrinsic apoptotic pathway. This caspase cascade activation occurs through mitochondrial membrane potential disruption and cytochrome c release, representing classical apoptotic signaling [15].

The intrinsic mitochondrial pathway serves as the primary route for proanthocyanidin-induced apoptosis. The compound affects mitochondrial permeability transition pore function, facilitating the release of apoptogenic factors including cytochrome c and apoptosis-inducing factor into the cytoplasm. These factors directly activate caspases that cleave cellular proteins, producing characteristic apoptotic changes [17].

Anti-apoptotic protein targeting involves specific interaction with B cell lymphoma 2-extra large and myeloid cell leukemia 1 proteins. The compound prevents these proteins from sequestering pro-apoptotic factors, effectively shifting the cellular balance toward death signaling. This mechanism proves particularly effective in cancer cells, where anti-apoptotic proteins are frequently overexpressed [18] [19].

Quantitative analysis in gastric cancer cells demonstrates that proanthocyanidin simultaneously activates autophagy and apoptosis to promote cell death. When proanthocyanidin-induced autophagy is inhibited, apoptosis increases significantly, suggesting that autophagy initially serves a protective function. This finding indicates that combining proanthocyanidin with autophagy inhibitors enhances cytotoxicity against cancer cells [16].

The selectivity mechanism involves differential sensitivity between normal and pathological cells. Cancer cells typically exhibit altered B cell lymphoma 2 family protein ratios, making them more susceptible to proanthocyanidin-induced apoptosis. Normal cells maintain balanced pro-apoptotic and anti-apoptotic protein levels, providing resistance to programmed cell death induction [18].

Temporal regulation shows that B cell lymphoma 2 family protein modulation occurs within hours of proanthocyanidin treatment. The rapid onset results from direct molecular interactions rather than transcriptional changes, enabling quick therapeutic responses. Caspase-3 activation plays a critical role in accelerating the apoptotic process through positive feedback mechanisms that further downregulate anti-apoptotic proteins [20].

Disease model applications reveal therapeutic potential across multiple pathological conditions. In leukemia models, proanthocyanidin effectively targets the intrinsic mitochondrial pathway controlled by B cell lymphoma 2 family proteins. The compound induces apoptosis through reversing multidrug resistance mechanisms, making cancer cells susceptible to programmed cell death [18].

The regulatory mechanism extends to neutrophil lifespan control, where cytokines modulate the B cell lymphoma 2-associated X protein to B cell lymphoma 2-extra large ratio. Tumor necrosis factor-α increases this ratio by downregulating B cell lymphoma 2-extra large and stabilizing B cell lymphoma 2-associated X protein expression, promoting apoptosis. Conversely, granulocyte-macrophage colony-stimulating factor decreases the ratio by downregulating B cell lymphoma 2-associated X protein, promoting survival [20].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types